molecular formula C20H22N2O B5221496 (1-methyl-2-propyl-1H-imidazol-5-yl)(diphenyl)methanol

(1-methyl-2-propyl-1H-imidazol-5-yl)(diphenyl)methanol

Cat. No. B5221496
M. Wt: 306.4 g/mol
InChI Key: HVFJCTZJWXDMNJ-UHFFFAOYSA-N
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Description

(1-methyl-2-propyl-1H-imidazol-5-yl)(diphenyl)methanol, also known as MIM-DPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of (1-methyl-2-propyl-1H-imidazol-5-yl)(diphenyl)methanol is not fully understood. However, studies have shown that (1-methyl-2-propyl-1H-imidazol-5-yl)(diphenyl)methanol can interact with various proteins and enzymes in cells, leading to changes in their activity. (1-methyl-2-propyl-1H-imidazol-5-yl)(diphenyl)methanol has been shown to induce apoptosis in cancer cells by activating the caspase pathway. (1-methyl-2-propyl-1H-imidazol-5-yl)(diphenyl)methanol has also been shown to inhibit the activity of enzymes involved in inflammation, suggesting its potential as an anti-inflammatory agent.
Biochemical and physiological effects:
(1-methyl-2-propyl-1H-imidazol-5-yl)(diphenyl)methanol has been shown to have various biochemical and physiological effects. In vitro studies have shown that (1-methyl-2-propyl-1H-imidazol-5-yl)(diphenyl)methanol can induce apoptosis in cancer cells, inhibit the activity of enzymes involved in inflammation, and modulate the activity of ion channels. In vivo studies have shown that (1-methyl-2-propyl-1H-imidazol-5-yl)(diphenyl)methanol can reduce tumor growth in mice and improve the survival rate of mice with cancer.

Advantages and Limitations for Lab Experiments

(1-methyl-2-propyl-1H-imidazol-5-yl)(diphenyl)methanol has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. (1-methyl-2-propyl-1H-imidazol-5-yl)(diphenyl)methanol has also been shown to have low toxicity, making it suitable for in vitro and in vivo studies. However, (1-methyl-2-propyl-1H-imidazol-5-yl)(diphenyl)methanol has some limitations for lab experiments. Its mechanism of action is not fully understood, and further studies are needed to elucidate its mode of action. (1-methyl-2-propyl-1H-imidazol-5-yl)(diphenyl)methanol also has limited solubility in water, which can make it challenging to use in certain experiments.

Future Directions

For the study of (1-methyl-2-propyl-1H-imidazol-5-yl)(diphenyl)methanol include the development of (1-methyl-2-propyl-1H-imidazol-5-yl)(diphenyl)methanol-based MOFs and the synthesis of (1-methyl-2-propyl-1H-imidazol-5-yl)(diphenyl)methanol derivatives with improved solubility and potency.

Synthesis Methods

(1-methyl-2-propyl-1H-imidazol-5-yl)(diphenyl)methanol can be synthesized through a multi-step reaction process. The first step involves the reaction of 1-methyl-2-propylimidazole with benzaldehyde to form (1-methyl-2-propyl-1H-imidazol-5-yl)benzyl alcohol. This intermediate is then reacted with diphenylmethanone in the presence of a catalyst to yield the final product, (1-methyl-2-propyl-1H-imidazol-5-yl)(diphenyl)methanol. The synthesis method of (1-methyl-2-propyl-1H-imidazol-5-yl)(diphenyl)methanol has been optimized to increase the yield and purity of the compound.

Scientific Research Applications

(1-methyl-2-propyl-1H-imidazol-5-yl)(diphenyl)methanol has been studied extensively for its potential applications in various fields, including materials science, catalysis, and medicine. In materials science, (1-methyl-2-propyl-1H-imidazol-5-yl)(diphenyl)methanol has been used as a building block for the synthesis of metal-organic frameworks (MOFs) due to its ability to coordinate with metal ions. In catalysis, (1-methyl-2-propyl-1H-imidazol-5-yl)(diphenyl)methanol has been shown to be an effective ligand for the synthesis of palladium complexes, which have been used as catalysts in various reactions. In medicine, (1-methyl-2-propyl-1H-imidazol-5-yl)(diphenyl)methanol has been studied for its potential as an anticancer agent due to its ability to induce apoptosis in cancer cells.

properties

IUPAC Name

(3-methyl-2-propylimidazol-4-yl)-diphenylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O/c1-3-10-19-21-15-18(22(19)2)20(23,16-11-6-4-7-12-16)17-13-8-5-9-14-17/h4-9,11-15,23H,3,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVFJCTZJWXDMNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC=C(N1C)C(C2=CC=CC=C2)(C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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